molecular formula C18H18N4O4 B2474940 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034352-21-9

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2474940
CAS No.: 2034352-21-9
M. Wt: 354.366
InChI Key: GLZASEXUBDACGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a heterocyclic urea derivative featuring a benzodioxole moiety linked to a pyrazole-furan hybrid scaffold. Its structure combines multiple pharmacophoric elements: the benzodioxole group (associated with metabolic stability and lipophilicity), the pyrazole ring (a common motif in bioactive molecules), and the furan substituent (contributing to π-π interactions).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c23-18(20-9-13-3-4-16-17(8-13)26-12-25-16)19-5-6-22-11-14(10-21-22)15-2-1-7-24-15/h1-4,7-8,10-11H,5-6,9,12H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZASEXUBDACGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCCN3C=C(C=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O3C_{19}H_{20}N_4O_3, with a molecular weight of approximately 348.39 g/mol. The structure comprises a benzo[d][1,3]dioxole moiety linked to a furan-2-yl pyrazole through an ethyl urea group, which is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit notable antimicrobial properties. For instance, compounds similar to the target molecule have shown inhibition against various bacterial strains by interfering with cell wall synthesis through Mur ligases such as MurD and MurE .

Antioxidant Properties

The antioxidant capacity of related compounds has been evaluated using various assays, including DPPH and ABTS. These studies suggest that modifications in the structure can enhance antioxidant activity significantly. For example, certain derivatives demonstrated IC50 values ranging from 9.18 to 32.43 µg/mL, indicating their potential as effective antioxidants compared to standard ascorbic acid .

Cytotoxicity and Antiparasitic Activity

In vitro studies have shown that some derivatives of pyrazole-containing compounds exhibit cytotoxic effects against cancer cell lines while maintaining low toxicity towards normal cells. Notably, certain compounds displayed antiparasitic activity against protozoan parasites like Trypanosoma cruzi and Leishmania infantum, with EC50 values in the low micromolar range .

Case Studies

  • Antimicrobial Efficacy : A study on structurally related compounds revealed that they inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The mechanism was linked to the disruption of peptidoglycan synthesis .
  • Antioxidant Activity Assessment : Compounds derived from thiazolidinones with similar structures were tested for their antioxidant activity. The most potent derivative exhibited an IC50 value significantly lower than that of ascorbic acid, highlighting its potential for therapeutic applications in oxidative stress-related conditions .
  • Cytotoxicity Screening : A series of 1,3-diarylpyrazoles were screened for cytotoxicity against various cancer cell lines. The results showed that specific substitutions on the pyrazole ring increased cytotoxicity while maintaining selectivity towards cancerous cells .

Data Tables

Activity Type Compound IC50/EC50 Values Reference
Antimicrobial1-(benzo[d][1,3]dioxol-5-ylmethyl)Inhibitory
AntioxidantDerivative with furan-2-ylmethyl9.18 µg/mL
Cytotoxicity1,3-diarylpyrazole derivative20–64 µM
Antiparasitic ActivityPyrazole derivative against T. cruziEC50 = 2.23 µM

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have evaluated its cytotoxic effects on several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The compound has been shown to induce apoptosis and inhibit cell proliferation through various mechanisms:

  • Epidermal Growth Factor Receptor Inhibition : The compound may inhibit EGFR, a critical target in many cancers.
  • Cell Cycle Arrest : It affects cell cycle progression, leading to increased apoptosis rates.
  • Mitochondrial Pathway Modulation : Influences proteins like Bax and Bcl-2, pivotal in regulating apoptosis.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial activity. Its structural features allow it to interact with bacterial enzymes or receptors, potentially inhibiting their function. This is particularly relevant in the context of drug-resistant bacterial strains.

Comparative Studies

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructural FeaturesActivity Profile
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-ylmethyl)ureaLacks furan moietyDifferent anticancer activity
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ureaContains thiophene instead of furanMay exhibit distinct pharmacological properties

These comparisons highlight the potential for unique biological activities based on slight modifications in chemical structure.

Case Studies and Research Findings

A notable case study involved synthesizing and evaluating related compounds featuring benzo[d][1,3]dioxole derivatives. The synthesized compounds were assessed for their cytotoxic effects using the SRB assay across multiple cancer cell lines. The IC50 values indicated promising activity:

Cell LineIC50 (µM)Standard Drug (Doxorubicin) IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

These findings suggest that derivatives of benzo[d][1,3]dioxole could serve as effective alternatives or adjuncts to existing chemotherapeutic agents.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Their Key Features

The compound shares structural similarities with several urea and pyrazole derivatives documented in the literature. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity:

Compound Name Key Structural Features Molecular Formula Melting Point (°C) Synthesis Method (Key Steps) Biological Activity (If Reported) Reference
Target Compound Benzodioxole, pyrazole-furan, urea linker C₁₉H₁₈N₄O₄ Not reported Likely involves coupling of benzodioxole-methylamine with pyrazole-ethyl isocyanate Not explicitly reported
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Ethylurea, phenylpyrazole C₁₄H₁₈N₄O 148–150 Phase-transfer catalysis; reaction of ethyl isocyanate with pyrazole-methylamine Anticonvulsant activity (indirectly inferred)
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (3) Benzodioxole, dihydropyrazole, furan C₁₅H₁₄N₂O₃ 160–162 Chalcone cyclization with hydrazine hydrate (8-hour reflux in ethanol) Antimicrobial potential (structural basis)
1-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea () Benzodioxole, thiadiazole, methoxyphenylurea C₁₇H₁₄N₄O₄S Not reported Condensation of thiadiazol-2-amine with 4-methoxyphenyl isocyanate Not explicitly reported
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) Dimethoxyphenyl, methylpyrazole, urea linker C₁₃H₁₆N₄O₃ Not reported Reflux of 3-oxopropanoate with pyrazol-5-amine in acetic acid Kinase inhibition (hypothesized)

Physicochemical Properties

  • Lipophilicity : The benzodioxole and furan groups in the target compound enhance lipophilicity compared to simpler pyrazole-ureas (e.g., 9a). This may improve blood-brain barrier penetration, critical for CNS-targeting drugs .
  • Thermal Stability : The absence of melting point data for the target compound limits direct comparison, but analogs like 9a and 3 exhibit stability >150°C, suggesting similar robustness .

Q & A

Basic: What are the optimal synthetic routes and purification strategies for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzo[d][1,3]dioxole-substituted intermediate via nucleophilic substitution or condensation reactions. For example, coupling benzodioxole derivatives with alkyl halides using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
  • Step 2: Introduction of the pyrazole-furan moiety via Cu-catalyzed cycloaddition or Suzuki-Miyaura cross-coupling for aryl-aryl bond formation .
  • Step 3: Urea bridge formation using phosgene equivalents (e.g., triphosgene) or carbodiimide-mediated coupling in anhydrous conditions .

Purification:

  • Column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate isolation.
  • Recrystallization from ethanol or EtOH/AcOH mixtures for final product purity .

Basic: What key functional groups require characterization, and which analytical techniques are most effective?

Methodological Answer:

  • Urea linkage (-NH-CO-NH-): Confirm via IR (N-H stretch: ~3350 cm⁻¹; C=O: ~1650 cm⁻¹) and ¹H NMR (broad singlet for NH protons at δ 5.5–6.5 ppm) .
  • Benzodioxole ring: Aromatic protons (δ 6.7–7.2 ppm in ¹H NMR) and characteristic C-O-C stretching in IR (~1250 cm⁻¹).
  • Pyrazole-furan system: ¹³C NMR to confirm sp² carbons (δ 140–160 ppm for pyrazole; δ 110–120 ppm for furan) .

Recommended Techniques:

  • Multi-nuclear NMR (¹H, ¹³C, DEPT) for structural elucidation.
  • High-resolution mass spectrometry (HRMS) for molecular ion verification.

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity?

Methodological Answer:

  • Variation of substituents: Synthesize analogs with modified benzodioxole (e.g., methoxy vs. nitro groups) or pyrazole-furan moieties (e.g., halogenation) to assess electronic effects .
  • Biological assays:
    • Anticonvulsant activity: Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents .
    • Cytotoxicity: GI₅₀ determination via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Data analysis: Use QSAR models (e.g., CoMFA, CoMSIA) to correlate structural features with activity .

Example SAR Table:

Analog ModificationBioactivity (GI₅₀, μM)Key Finding
Benzodioxole → Phenyl25.1 (Antitumor)Reduced activity vs. parent
Furan → Thiophene16.2 (Antiproliferative)Enhanced potency

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

  • Reaction path screening: Use density functional theory (DFT) to calculate activation energies for key steps (e.g., urea formation) and identify rate-limiting stages .
  • Solvent optimization: COSMO-RS simulations to predict solvent effects on reaction yield and selectivity .
  • Machine learning: Train models on existing reaction data (e.g., temperature, catalyst loading) to predict optimal conditions for novel analogs .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Standardize assays: Ensure consistent cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Validate purity: Use HPLC (≥95% purity) and elemental analysis to rule out impurities as confounding factors .
  • Mechanistic studies: Employ target-specific assays (e.g., kinase inhibition profiling) to confirm mode of action .

Basic: What analytical techniques ensure compound purity and stability?

Methodological Answer:

  • HPLC: Reverse-phase C18 column, acetonitrile/water gradient (retention time consistency).
  • Thermogravimetric analysis (TGA): Assess decomposition points (>200°C indicates thermal stability).
  • Stability testing: Accelerated degradation studies under UV light, humidity, and oxidative conditions (40°C/75% RH for 4 weeks) .

Advanced: What strategies enhance the reactivity of the pyrazole-furan heterocycle?

Methodological Answer:

  • Electron-withdrawing groups (EWGs): Introduce nitro or trifluoromethyl groups to pyrazole to increase electrophilicity for nucleophilic substitutions .
  • Metal coordination: Utilize Pd or Cu catalysts for cross-coupling reactions at the furan 2-position .
  • Protection/deprotection: Temporarily protect furan oxygen with TMS groups during harsh reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.